
5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of isopropyl, dimethyl, and carbonitrile functional groups attached to the pyrrole ring. The unique arrangement of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce pyrrole-3-amines .
Scientific Research Applications
5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
- 2,5-Dimethyl-1H-pyrrole-3-carbonitrile
- 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
- 2,4-Dimethylpyrrole
Comparison: Compared to similar compounds, 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,4-dimethyl-5-propan-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H14N2/c1-6(2)10-7(3)9(5-11)8(4)12-10/h6,12H,1-4H3 |
InChI Key |
UYTLBMFMDSTPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
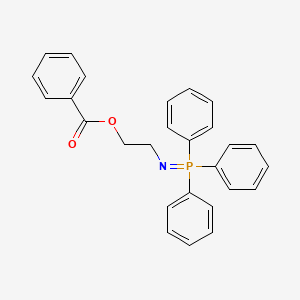
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
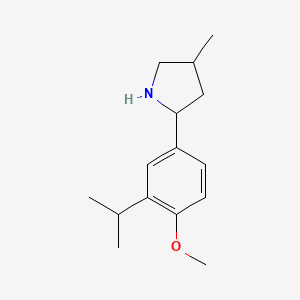

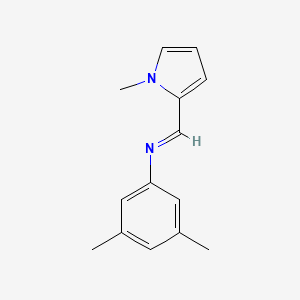
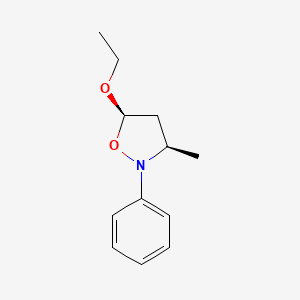
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

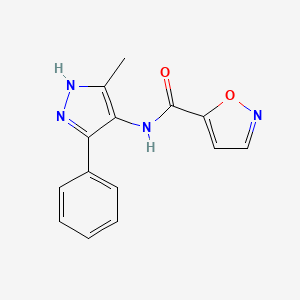
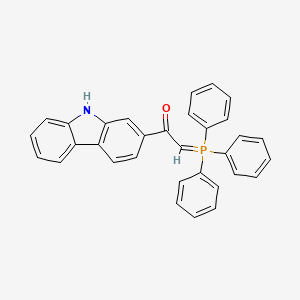
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
